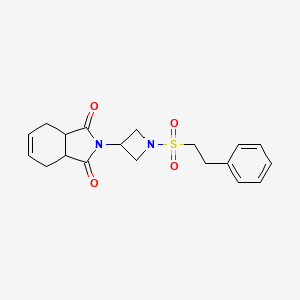

2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

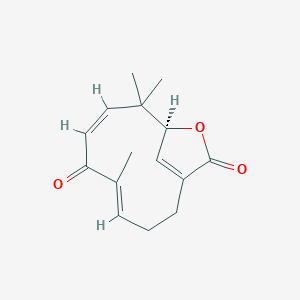

Synthesis Analysis

The synthesis of this compound involves a green and cost-effective method . This method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor to yield important quaternary heterocyclic intermediates .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of the pyrazol skeleton .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a green oxidation reaction in a microchannel reactor . This reaction yields important quaternary heterocyclic intermediates .Scientific Research Applications

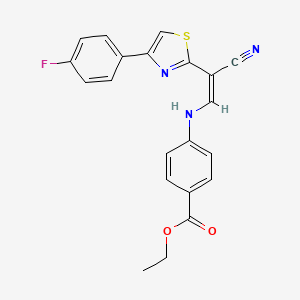

Synthesis and Chemical Properties

Research has explored the synthesis of isoindole derivatives, highlighting methodologies for creating compounds with potential utility in material science and pharmaceutical chemistry. One approach to synthesizing 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones, forming various isoindole derivatives. This process is significant for the development of novel compounds with potential applications in drug discovery and material science (Schubert-Zsilavecz et al., 1991).

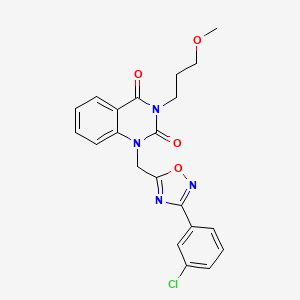

Material Science and Sensing Applications

Isoindole derivatives have been investigated for their photophysical properties and applications in sensing. For instance, research on pyrimidine-phthalimide derivatives has unveiled their potential as novel colorimetric pH sensors due to their distinct solid-state fluorescence emission and solvatochromism. These properties are attributed to their twisted geometries and positive solvatochromism, underscoring their usefulness in developing colorimetric pH sensors and logic gates (Yan et al., 2017).

Potential Pharmacological Applications

While the focus is away from direct drug use and side effects, the synthetic routes and modifications of isoindole and azetidine derivatives hint at their significance in medicinal chemistry. For example, the synthesis of aza-pseudopeptides demonstrates the versatility of isoindole derivatives as scaffolds for designing corrosion inhibitors, indicating a methodological approach that could extend into pharmacological compound development (Chadli et al., 2017).

Mechanism of Action

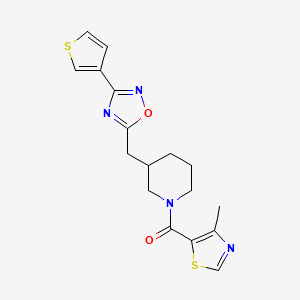

Target of Action

The primary targets of this compound are the Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) . These kinases play a crucial role in the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .

Mode of Action

The compound acts as an oral and selective reversible inhibitor of JAK1 and JAK2 . By inhibiting these kinases, it disrupts the signaling of inflammatory cytokines, thereby displaying potent anti-inflammatory activity .

Biochemical Pathways

The inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, which is involved in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the JAK1 and JAK2 kinases, the compound disrupts the signaling of inflammatory cytokines, leading to a decrease in inflammation .

Future Directions

properties

IUPAC Name |

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-18-16-8-4-5-9-17(16)19(23)21(18)15-12-20(13-15)26(24,25)11-10-14-6-2-1-3-7-14/h1-7,15-17H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMHKVFNMZWADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)

![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)

![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)